molecular formula C29H52 B1237669 5beta-Poriferastane

5beta-Poriferastane

Cat. No. B1237669
M. Wt: 400.7 g/mol
InChI Key: GKBHKNPLNHLYHT-XWEDIQBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-poriferastane is a poriferastane.

Scientific Research Applications

Molecular Cloning and Expression in Plants

  • Molecular Cloning in Digitalis lanata : A study isolated a full-length cDNA clone encoding progesterone 5beta-reductase (5beta-POR) from Digitalis lanata leaves. This enzyme plays a crucial role in converting progesterone to its 5beta-pregnane-3,20-dione form. The gene was successfully expressed in Escherichia coli, providing insights into its function and potential applications in biotechnology (Herl et al., 2006).

  • Expression in Isoplexis canariensis : Similar research was conducted on Isoplexis canariensis, where the 5beta-POR gene was cloned and expressed. This study further reinforces the understanding of 5beta-POR in different plant species, potentially leading to applications in plant biochemistry and genetics (Herl et al., 2006).

Crystallographic Analysis for Drug Development

  • Crystallization of 5beta-POR from Digitalis lanata : Detailed crystallographic analysis of 5beta-POR from Digitalis lanata was performed. Understanding the crystal structure of such enzymes is vital for the development of new drugs, especially those targeting hormonal pathways (Egerer-Sieber et al., 2006).

Role in Uterine Contractility and Pregnancy

  • Influence on Uterine Contractility : A study explored the role of 5beta-dihydroprogesterone (5beta-DHP), produced by 5beta-reductase, in uterine contractility. This research is crucial in understanding pregnancy-related processes and could have implications for the treatment of pregnancy complications (Mitchell et al., 2005).

Bioactive Compounds in Marine Sponges

  • Marine Sponge Metabolites : Marine sponges have been identified as a rich source of bioactive compounds, including those related to 5beta-Poriferastane. These findings are significant for pharmaceutical development, particularly in the discovery of new drugs for diseases like cancer and viral infections (Perdicaris et al., 2013).

properties

Product Name

5beta-Poriferastane

Molecular Formula

C29H52

Molecular Weight

400.7 g/mol

IUPAC Name

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

GKBHKNPLNHLYHT-XWEDIQBQSA-N

Isomeric SMILES

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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